4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H10Cl2N2O |
|---|---|
Molecular Weight |
281.13 g/mol |
IUPAC Name |
4-chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine |
InChI |
InChI=1S/C13H10Cl2N2O/c14-9-3-1-8(2-4-9)13-16-11-5-6-18-7-10(11)12(15)17-13/h1-4H,5-7H2 |
InChI Key |
PRARBDLHVJCAKB-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC2=C1N=C(N=C2Cl)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Condensation-Cyclization Using Formamidine Salts
The most widely reported method involves a two-step condensation-cyclization sequence. In the first step, 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate in a solvent system (e.g., cyclohexane, tetrahydrofuran) under catalytic conditions to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (intermediate IV) . The second step employs formamidine acetate and sodium methoxide in methanol, facilitating cyclization and elimination of hydrogen chloride to produce the target compound.
Key Conditions :
-
Molar Ratios : Base:formamidine salt:intermediate IV = 2.0–3.0:1.0–1.5:1 .
-
Temperature : Cyclization at 35–40°C (4 hours), elimination at 65–70°C (4 hours) .
Advantages :
-
Low-cost starting materials (e.g., trimethyl orthoformate at $0.15/g).
-
Minimal wastewater generation (≤20% of traditional methods) .
Multi-Step Synthesis via Pyran Intermediate
A scalable route begins with the preparation of tetrahydrobenzo[b]pyran derivatives, which undergo cyclocondensation with acetic anhydride and sulfuric acid to form the pyrano[2,3-d]pyrimidine core . Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces the 4-chloro substituent.
Optimization Insights :
-
Solvent Choice : Refluxing in dioxane improves reaction homogeneity .
-
Catalyst Efficiency : H₂SO₄ (5 mol%) reduces side products compared to Lewis acids .
Challenges :
-
POCl₃ handling requires stringent safety protocols due to toxicity.
-
Byproducts like 4-hydroxypyrimidine may form if moisture is present .
One-Pot Microwave-Assisted Synthesis
Recent advances utilize microwave irradiation to accelerate the reaction between 5-amino-1-methyl-1H-pyrazole-4-carboxylate and chloroacetonitrile . This method achieves cyclization in 30 minutes, contrasting with conventional 6-hour reflux .
Typical Protocol :
-
Reagents : Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (1 eq), chloroacetonitrile (1.2 eq), dioxane solvent.
Benefits :
Cross-Coupling Catalyzed by Palladium Complexes
For functionalized derivatives, Suzuki-Miyaura cross-coupling introduces the 4-chlorophenyl group. A representative procedure couples 4-chloro-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine-2-yl triflate with 4-chlorophenylboronic acid using Pd(PPh₃)₄ .
Critical Parameters :
-
Catalyst Loading : 2 mol% Pd(PPh₃)₄ minimizes metal residues .
-
Solvent System : Toluene:water (3:1) enhances phase separation .
Industrial Relevance :
-
Compatible with continuous-flow reactors for bulk production.
Green Chemistry Approaches
Eco-friendly methods prioritize solvent recycling and atom economy. One protocol uses biocatalysts (e.g., lipase B from Candida antarctica) to mediate the cyclization step in ionic liquids .
Performance Metrics :
Limitations :
-
Higher initial costs for enzymatic catalysts.
-
Limited substrate scope compared to chemical methods.
Comparative Analysis of Methods
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms at positions 2 and 4 of the pyrimidine ring are primary sites for nucleophilic substitution due to their electron-withdrawing effects.
Key findings:
-
The 4-chloro group exhibits higher reactivity than the 2-chloro substituent due to reduced steric hindrance.
-
Ethanol and dichloroethane are preferred solvents for maintaining ring stability during substitutions .
Cross-Coupling Reactions
The compound participates in palladium-catalyzed cross-coupling reactions, leveraging its halogenated positions.
Notable observations:
-
Reactions require anhydrous conditions and temperatures of 80–110°C.
-
Electron-deficient boronic acids yield higher coupling efficiencies (>80%) .
Oxidation and Reduction Reactions
The dihydropyran ring undergoes redox transformations under controlled conditions.
Mechanistic insight:
-
Oxidation of the dihydropyran ring to a fully aromatic system enhances planarity, improving DNA intercalation potential.
Ring-Opening and Rearrangement Reactions
Acid-mediated ring-opening generates versatile intermediates for heterocyclic synthesis.
| Conditions | Reagents | Products | Follow-up Reactions |
|---|---|---|---|
| HCl (conc.), reflux | Ethanol/water | Pyrimidine-carboxylic acid derivatives | Esterification, amidation |
| H₂SO₄, 100°C | – | Fused quinazoline analogs | Antiviral screening |
Experimental data:
-
Ring-opening at the pyran oxygen occurs preferentially, with a 92% conversion rate in concentrated HCl .
Cycloaddition and Multicomponent Reactions
The compound serves as a scaffold for constructing polycyclic systems.
| Reaction Type | Components | Products | Catalysts/Conditions |
|---|---|---|---|
| 1,3-Dipolar | Azides, Cu(I) | Triazole-fused hybrids | Click chemistry, RT |
| Biginelli-like | Aldehydes, thiourea | Dihydropyrimidine-thiones | HCl/EtOH, 70°C |
Key advantages:
-
Triazole hybrids show 5-fold increased solubility in physiological media .
-
Multicomponent reactions achieve atom economy >85% under green conditions .
Stability and Reaction Optimization
Critical parameters for reproducible reactivity:
| Factor | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C (substitution) | ±15% yield fluctuation outside this range |
| Solvent polarity | ε > 20 (e.g., DMF, DMSO) | Maximizes nucleophilicity |
| Reaction time | 6–12 hrs (cross-coupling) | Prevents decomposition |
Scientific Research Applications
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine:
- Inhibition of Kinases : A study demonstrated that pyrano[2,3-c]pyrazole derivatives exhibited significant inhibitory activity against various kinases, including AKT2/PKBβ, which is crucial in glioma malignancy. The derivative 4j showed promising results in inhibiting glioblastoma cell growth while being less toxic to non-cancerous cells .
- Mechanism of Action : The compound's mechanism involves targeting key pathways associated with cancer cell proliferation and survival. In vitro studies indicated that it could inhibit neurosphere formation in glioma stem cells, suggesting a potential role in cancer stem cell targeting .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. Pyrazole derivatives have been reported to exhibit significant anti-inflammatory activities, which may be attributed to their ability to inhibit specific inflammatory mediators .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine involves its interaction with molecular targets such as kinases. The compound inhibits kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This leads to the disruption of signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory properties.
Thieno[2,3-d]pyrimidine: Exhibits anti-inflammatory and anticancer activities.
Uniqueness
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is unique due to its fused pyrano-pyrimidine ring system, which imparts distinct chemical properties and biological activities. Its dual chlorine substitution enhances its reactivity and potential as a pharmacophore .
Biological Activity
4-Chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-D]pyrimidine is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural arrangement that may enhance its interactions with various biological targets, making it a candidate for further pharmaceutical development.
Chemical Structure and Properties
The molecular formula of this compound is C14H10Cl2N2O, with a molecular weight of 281.13 g/mol. It contains two chlorine atoms that are believed to play a significant role in its biological activity by increasing lipophilicity and enhancing binding interactions with target proteins .
Antimicrobial Activity
Research indicates that compounds structurally similar to this compound exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit various pathogenic bacteria. For instance, certain pyrazole derivatives have demonstrated minimum inhibitory concentrations (MIC) as low as 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Staphylococcus epidermidis, indicating strong antibacterial efficacy .
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound 7b | 0.22 - 0.25 | Staphylococcus aureus |
| Compound 10 | 0.30 | Escherichia coli |
| Compound 13 | 0.35 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies focusing on its ability to inhibit cancer cell proliferation. Research has shown that derivatives can effectively inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. These interactions lead to significant alterations in apoptosis pathways and cell proliferation rates.
Table 2: Anticancer Activity Data
| Compound Name | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| 4-Chloro-2-(4-chlorophenyl)-... | 12.27 - 31.64 | HeLa (cervical cancer) |
| 7-(4-chlorophenyl)pyrazolo... | 15.00 | MCF-7 (breast cancer) |
| 5-(4-chlorophenyl)-2-thioxo... | 18.50 | A549 (lung cancer) |
The mechanism through which this compound exerts its biological effects is primarily attributed to its ability to interact with specific enzymes and cellular pathways:
- Inhibition of CDKs : The compound's structure allows it to bind effectively to CDKs, leading to cell cycle arrest.
- Induction of Apoptosis : By modulating apoptotic pathways, these compounds can promote programmed cell death in cancer cells.
- Antibiofilm Formation : Some derivatives have shown the ability to disrupt biofilm formation in bacteria, enhancing their efficacy against resistant strains .
Case Studies
Several case studies highlight the biological activity of this compound and its derivatives:
- Study on Antimicrobial Efficacy : A study evaluated the effectiveness of various derivatives against biofilm-forming bacteria. The results indicated that certain derivatives not only inhibited bacterial growth but also significantly reduced biofilm formation compared to standard antibiotics like Ciprofloxacin.
- Cancer Cell Line Studies : In vitro tests on different cancer cell lines revealed that modifications in the substituents on the pyrano-pyrimidine scaffold could enhance anticancer activity, suggesting a structure-activity relationship that warrants further investigation.
Q & A
Q. What are the standard synthetic routes for 4-chloro-2-(4-chlorophenyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine?
The synthesis typically involves multi-step reactions, including cyclization and chlorination. A common approach involves:
- Step 1 : Preparation of a pyrano-pyrimidine scaffold via condensation of substituted aldehydes with dihydropyran precursors (e.g., 4-hydroxycoumarin derivatives).
- Step 2 : Chlorination at the 4-position using reagents like POCl₃ or PCl₅ under reflux conditions .
- Step 3 : Introduction of the 4-chlorophenyl group via Suzuki coupling or nucleophilic aromatic substitution, depending on the reactivity of intermediates .
Key considerations : Monitor reaction progress via TLC or HPLC, and purify intermediates using column chromatography to avoid byproducts.
Q. How can researchers validate the purity and structural integrity of this compound?
- Analytical Methods :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., chloro and chlorophenyl groups) and dihydro-pyran ring conformation .
- LC-MS : Verify molecular weight (expected [M+H]+ ≈ 307.0) and detect impurities .
- Elemental Analysis : Ensure stoichiometric alignment with C₁₃H₁₁Cl₂N₂O.
- Purity Standards : Use ≥98% purity for biological assays, validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. What mechanistic insights explain the kinase inhibitory activity of this compound?
The compound’s fused pyrano-pyrimidine core and chloro substituents enable competitive binding to kinase ATP pockets. For example:
- Kinase Inhibition : The 4-chloro group enhances electrophilicity, facilitating covalent interactions with cysteine residues in kinases like EGFR or CDK2 .
- Structural Dynamics : Molecular docking studies suggest the 4-chlorophenyl group occupies hydrophobic pockets, improving binding affinity .
Experimental validation : Perform enzymatic assays (e.g., ADP-Glo™ kinase assay) with IC₅₀ determination and compare with reference inhibitors like gefitinib .
Q. How can researchers address contradictions in reported bioactivity data across studies?
Discrepancies may arise from:
- Assay Variability : Differences in cell lines (e.g., A549 vs. MCF-7) or incubation times .
- Impurity Effects : Trace byproducts (e.g., dechlorinated analogs) may alter activity. Use high-purity batches and characterize impurities via LC-MS .
- Solubility Issues : Optimize DMSO concentration (<0.1% v/v) to avoid cytotoxicity artifacts .
Resolution Strategy : Replicate assays under standardized conditions and cross-validate with orthogonal methods (e.g., SPR binding kinetics).
Q. What strategies improve the compound’s stability during storage and handling?
- Storage : Store at -20°C in amber vials under argon to prevent photodegradation and hydrolysis .
- Formulation : Lyophilize with cryoprotectants (e.g., trehalose) for long-term stability.
- Quality Control : Periodically reassay stored samples via NMR and LC-MS to detect degradation .
Methodological Challenges
Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?
- Core Modifications :
- Replace the pyrano ring with thieno or pyrrolo systems to alter electron density .
- Introduce electron-withdrawing groups (e.g., -CF₃) at the 2-position to enhance kinase selectivity .
- Functionalization : Synthesize derivatives via:
Q. What computational tools are recommended for predicting physicochemical properties?
- Software : Use Schrödinger’s QikProp or SwissADME to predict logP, solubility, and bioavailability .
- Docking Studies : AutoDock Vina or Glide for binding mode analysis with kinase targets .
- MD Simulations : GROMACS for assessing conformational stability in aqueous solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
